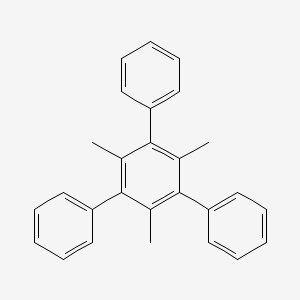

1,3,5-trimethyl-2,4,6-triphenylbenzene

Description

Structure

3D Structure

Properties

CAS No. |

6231-26-1 |

|---|---|

Molecular Formula |

C27H24 |

Molecular Weight |

348.5 g/mol |

IUPAC Name |

1,3,5-trimethyl-2,4,6-triphenylbenzene |

InChI |

InChI=1S/C27H24/c1-19-25(22-13-7-4-8-14-22)20(2)27(24-17-11-6-12-18-24)21(3)26(19)23-15-9-5-10-16-23/h4-18H,1-3H3 |

InChI Key |

GKQRQNOTEXIQHD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1C2=CC=CC=C2)C)C3=CC=CC=C3)C)C4=CC=CC=C4 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,3,5 Trimethyl 2,4,6 Triphenylbenzene and Its Analogues

Catalytic Cyclotrimerization Strategies

Transition Metal-Catalyzed (e.g., Palladium, Nickel, Copper) Alkyne Cyclotrimerization for Hexasubstituted Benzene (B151609) Cores

Transition metal-catalyzed [2+2+2] cycloaddition of alkynes is a powerful and atom-economical method for constructing substituted benzene rings. uu.nl This strategy allows for the formation of the hexasubstituted benzene core of 1,3,5-trimethyl-2,4,6-triphenylbenzene from the cyclotrimerization of 1-phenylpropyne. Various transition metals, including palladium, nickel, and copper, have been employed to catalyze this transformation, each offering distinct advantages in terms of reactivity and regioselectivity.

Nickel-based catalytic systems, in particular, have been extensively studied for alkyne cyclotrimerization. uu.nl For instance, Ni(0) complexes, often stabilized by phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, can effectively catalyze the cycloaddition of unsymmetrical alkynes. uu.nlresearchgate.net The regioselectivity of the cyclotrimerization of an unsymmetrical alkyne like 1-phenylpropyne can be a challenge, potentially leading to a mixture of 1,2,4- and 1,3,5-trisubstituted isomers. However, careful selection of the catalyst and reaction conditions can favor the formation of the desired 1,3,5-isomer. rsc.org For example, a catalytic system of Ni(PPh3)2Cl2/dppb/Zn has been shown to be effective for regioselectively controlled alkyne cyclotrimerization, where the addition of ZnI2 can switch the selectivity towards the 1,3,5-regioisomer. rsc.org

The general mechanism for transition metal-catalyzed alkyne cyclotrimerization involves the oxidative coupling of two alkyne molecules to the metal center to form a metallacyclopentadiene intermediate. Subsequent insertion of a third alkyne molecule leads to the formation of a metallacycloheptatriene, which then undergoes reductive elimination to release the benzene derivative and regenerate the active catalyst. dntb.gov.ua

| Catalyst System | Alkyne Substrate | Product | Regioselectivity | Reference |

| Ni(PPh3)2Cl2/dppb/Zn | Terminal Alkynes | 1,2,4-Trisubstituted Benzenes | High | rsc.org |

| Ni(PPh3)2Cl2/dppb/Zn/ZnI2 | Terminal Alkynes | 1,3,5-Trisubstituted Benzenes | High | rsc.org |

| Ni(0)/Aluminum Phenoxide | Enones and Alkynes | Cyclotrimerization Adducts | Regioselective | acs.org |

Acid-Catalyzed (e.g., Lewis Acids, Superacids) Condensation Reactions of Aromatic Ketones for Triphenylbenzene Formation

The acid-catalyzed self-condensation of aromatic ketones is a classical and effective method for synthesizing 1,3,5-triarylbenzenes. sapub.org In the case of this compound, the precursor ketone would be propiophenone (B1677668) (ethyl phenyl ketone). google.comgoogle.com This reaction involves the trimerization of three ketone molecules to form the central benzene ring.

A variety of acid catalysts can promote this condensation, ranging from protic acids to Lewis acids and superacids. nptel.ac.ingoogle.com Lewis acids such as copper(II) chloride (CuCl2) have been demonstrated to be effective catalysts for the self-condensation of acetophenone (B1666503) and its derivatives to yield 1,3,5-triphenylbenzenes. sapub.org CuCl2, with its empty p and d orbitals, acts as a good Lewis acid, activating the carbonyl group of the ketone towards nucleophilic attack. sapub.org The reaction mechanism likely involves an initial aldol-type condensation between two propiophenone molecules, followed by dehydration to form an α,β-unsaturated ketone intermediate. A third propiophenone molecule then partakes in a Michael addition, and subsequent cyclization and aromatization lead to the final product.

Superacids, such as trifluoromethanesulfonic acid, have also been utilized, often supported on a solid matrix like clay, to catalyze these reactions efficiently. scielo.org.mxresearchgate.net

| Catalyst | Starting Material | Product | Yield | Reference |

| CuCl2 | Acetophenone | 1,3,5-Triphenylbenzene (B1329565) | - | sapub.org |

| Super Acid Sulfonic Clay | Substituted Acetophenones | 1,3,5-Triphenylbenzenes | 15-34% | scielo.org.mx |

| Lewis or Protonic Acid | β-Methylchalcone | 1,3,5-Triphenylbenzene | 70-90% | google.com |

Heterogeneous Catalysis in Carbon-Carbon Bond Forming Reactions

The use of heterogeneous catalysts offers significant advantages in organic synthesis, including ease of catalyst separation, recyclability, and often milder reaction conditions. mdpi.com In the context of synthesizing this compound, heterogeneous acid catalysts are particularly relevant for the condensation of propiophenone.

A notable example is the use of a montmorillonite (B579905) clay activated with trifluoromethanesulfonic acid, which acts as a super acid sulfonic clay (SASC). scielo.org.mxresearchgate.net This solid acid catalyst has been successfully employed in the one-pot condensation of various substituted acetophenones to produce 1,3,5-triphenylbenzenes, among other products. scielo.org.mx The reaction is typically carried out by refluxing the ketone with the SASC in a solvent like toluene. scielo.org.mx The acidic sites on the clay surface facilitate the necessary condensation and dehydration steps for the formation of the benzene ring. The heterogeneous nature of the catalyst allows for its simple removal by filtration at the end of the reaction. scielo.org.mx

| Catalyst | Reaction Type | Substrates | Products | Advantages | Reference |

| Super Acid Sulfonic Clay | Condensation | Acetophenones | 1,3,5-Triphenylbenzenes, β-Methylchalcones | Heterogeneous, Recyclable, Simple one-step method | scielo.org.mxresearchgate.net |

| Cesium-substituted Dodecatungstophosphoric Acid on K-10 Clay | Self-condensation | Acetophenone | Dypnone | High selectivity, Recyclable | begellhouse.com |

Multi-Component and Domino Reaction Sequences for Hexasubstituted Benzene Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the structural elements of all the starting materials, offer a highly efficient route to complex molecules. Similarly, domino reactions, involving a cascade of intramolecular transformations, can rapidly build molecular complexity from simple precursors. These strategies are well-suited for the assembly of highly substituted benzene rings.

While a specific multi-component synthesis of this compound is not extensively documented, the general principles can be applied. For instance, benzannulation reactions involving multiple components can construct polysubstituted benzene derivatives in a single step. rsc.org These reactions often proceed through a series of interconnected steps, such as Michael additions, aldol (B89426) condensations, and cyclization/aromatization sequences, to build the aromatic core.

Diels-Alder and Benzannulation Approaches to Highly Substituted Arenes

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of six-membered ring synthesis. nih.govyoutube.comyoutube.com While the classic Diels-Alder reaction does not directly produce an aromatic ring, subsequent transformations can lead to aromatization. More direct approaches, often termed benzannulation, involve the reaction of a four-carbon and a two-carbon component to construct the benzene ring. illinois.edunih.govresearchgate.net

One such strategy involves the reaction of vinylketenes with alkynes. illinois.edu The vinylketene, which can be generated in situ from precursors like cyclobutenones, acts as the four-carbon component, while an alkyne serves as the two-carbon component. For the synthesis of this compound, a suitably substituted vinylketene and alkyne would be required.

Another powerful variant is the hexadehydro-Diels-Alder (HDDA) reaction, which involves the thermal cyclization of a 1,3-diyne with an alkyne (the "diynophile") to generate a benzyne (B1209423) intermediate, which can then be trapped to form a highly functionalized benzene derivative. nih.govnih.gov This method allows for the construction of the aromatic ring under neutral conditions, requiring only heat. nih.gov

Organocatalytic benzannulation reactions have also emerged as a versatile tool for the synthesis of polysubstituted arenes under mild conditions with high regioselectivity. nih.gov These reactions can proceed via various pathways, including [4+2] and [3+3] cycloadditions, catalyzed by secondary amines, tertiary amines, or phosphines. nih.gov

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| [4+2] Benzannulation | Vinylketenes and Alkynes | Thermal | Polysubstituted Phenols | illinois.edu |

| [3+3] Benzannulation | α,β-Unsaturated Aldehydes | Secondary Amine | Polysubstituted Aromatic Aldehydes | nih.gov |

| Hexadehydro-Diels-Alder | 1,3-Diyne and Alkyne | Thermal | Functionalized Benzenoids (via benzyne) | nih.gov |

| Gold-Catalyzed [3+3] Annulation | Diyne-enes | Gold Catalyst/Amide Co-catalyst | Tetra-substituted Benzenes | nih.gov |

Controlled Alkylation and Arylation Strategies for Substituted Benzene Cores

An alternative approach to the synthesis of this compound is the post-functionalization of a pre-existing benzene core. This can be achieved through controlled alkylation or arylation reactions. For instance, one could envision the synthesis starting from 1,3,5-triphenylbenzene and introducing the three methyl groups via a Friedel-Crafts alkylation reaction. wikipedia.orgdoubtnut.comchemguide.co.ukyoutube.commt.com

The Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). mt.com For the synthesis of this compound, 2,4,6-triphenylbenzene could be reacted with a methylating agent like methyl chloride in the presence of AlCl3. The phenyl groups already present on the ring would direct the incoming methyl groups to the ortho and para positions. However, achieving selective tri-methylation at the desired 1,3,5-positions of the central ring would require careful control of the reaction conditions to avoid polyalkylation and isomeric mixtures. youtube.com The steric hindrance from the bulky phenyl groups might favor methylation at the less hindered positions.

A synthesis of a related compound, 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene, has been reported, which involves the reaction of mesitylene (B46885) (1,3,5-trimethylbenzene) with 3,5-di-tert-butyl-4-hydroxybenzyl methyl ether in the presence of sulfuric acid. researchgate.net This demonstrates the feasibility of introducing substituents onto a pre-formed trimethylbenzene core.

| Reaction | Substrate | Reagent | Catalyst | Product | Considerations | Reference |

| Friedel-Crafts Alkylation | Benzene | Methyl Chloride | AlCl3 | Toluene (and polyalkylated products) | Polyalkylation is a common side reaction. | doubtnut.comyoutube.com |

| Friedel-Crafts Alkylation | 2,4,6-Triphenylbenzene | Methyl Halide | Lewis Acid | This compound | Regioselectivity and steric hindrance need to be controlled. | - |

| Alkylation | Mesitylene | 3,5-di-tert-butyl-4-hydroxybenzyl methyl ether | H2SO4 | 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene | Demonstrates alkylation of a trimethylbenzene core. | researchgate.net |

Optimization of Synthetic Yields and Regioselectivity in Hexasubstituted Benzene Formation

The synthesis of unsymmetrically substituted hexasubstituted benzenes, such as this compound, presents significant challenges in controlling both the chemical yield and the regioselectivity. The arrangement of six different substituents on a benzene ring requires precise control over bond formation, as multiple isomers can be generated from the same set of precursors. Research into the formation of these complex molecules has identified several critical factors that can be manipulated to optimize the desired outcome, primarily in transition metal-catalyzed [2+2+2] cyclotrimerization reactions and acid-catalyzed condensation reactions.

Key strategies for optimization involve the careful selection of catalysts, solvents, and additives, as well as the strategic use of directing groups on the substrates themselves. These elements can influence the electronic and steric interactions during the reaction, guiding the assembly of the benzene ring to favor a specific regioisomer in high yield.

Controlling Regioselectivity through Catalyst Systems and Additives

The choice of catalyst and the presence of specific additives are paramount in directing the regiochemical outcome of cyclotrimerization reactions. For instance, in the cyclotrimerization of terminal alkynes, different catalyst systems can lead to different isomeric products. A notable example is a nickel-catalyzed system that demonstrates switchable regioselectivity.

Research has shown that a catalytic system comprising Ni(PPh₃)₂Cl₂, a bidentate phosphine ligand (like dppb or dppm), and Zn can effectively catalyze alkyne cyclotrimerization. The regioselectivity of this system can be controlled by the addition of zinc iodide (ZnI₂). rsc.org Without the additive, the reaction favors the formation of 1,2,4-trisubstituted benzene isomers. However, upon introduction of ZnI₂, the selectivity switches to predominantly yield the 1,3,5-trisubstituted regioisomer. rsc.org This control is crucial for synthesizing symmetrically substituted compounds like 1,3,5-triphenylbenzene from phenylacetylene (B144264) and provides a pathway for controlling the formation of unsymmetrical analogues.

| Catalyst System | Additive | Major Regioisomer | Reference |

| Ni(PPh₃)₂Cl₂/dppb/Zn | None | 1,2,4-substituted | rsc.org |

| Ni(PPh₃)₂Cl₂/dppb/Zn | ZnI₂ | 1,3,5-substituted | rsc.org |

This table illustrates the effect of an additive on the regioselectivity of nickel-catalyzed alkyne cyclotrimerization.

The Influence of Solvents and Substrate Directing Groups

The reaction environment, particularly the solvent, can have a profound impact on regioselectivity. In the cobalt-catalyzed cyclotrimerization of phenylacetylene, the choice of solvent dictates the product distribution. When the reaction is conducted in toluene, the major product is the symmetric 1,3,5-triphenylbenzene. researchgate.net In contrast, using acetonitrile (B52724) as the solvent leads to a mixture of the less symmetric 1,2,4-triphenylbenzene (B72872) and substituted pyridines. researchgate.net This solvent-dependent outcome highlights the role of the reaction medium in influencing the mechanistic pathway.

Furthermore, functional groups on the reacting substrates can pre-organize the molecules to favor a specific orientation, thereby enhancing regioselectivity. Control experiments in the synthesis of hexasubstituted benzenes via [2+2+2] alkyne cyclotrimerizations suggest that hydrogen bonding can play a critical role. nih.gov Specifically, the presence of a hydroxyl group on one of the alkyne coupling partners was found to be important for achieving the desired regiochemistry, suggesting it helps in the pre-organization of the reactants before the cyclization step. nih.gov This principle is demonstrated in the synthesis of fomajorin D, where an E-isomer of an enyne (30e) provided a 94:6 ratio of desired to undesired regioisomers with a combined yield of 97%. nih.gov

| Reactants | Key Feature | Regioisomeric Ratio (desired:undesired) | Combined Yield | Reference |

| Diyne (27) + E-enyne (30e) | Hydroxyl group on diyne | 94:6 | 97% | nih.gov |

| Diyne (27) + Z-enyne (30z) | Hydroxyl group on diyne | 80:20 | 87% | nih.gov |

This table shows the impact of substrate geometry and directing groups on the yield and regioselectivity in the synthesis of a hexasubstituted benzene.

Optimization of Yield through Reaction Conditions

In a patented method for synthesizing 1,3,5-triphenylbenzene from β-methylchalcone, the use of a Lewis acid or a protonic acid catalyst in minimal or no solvent was optimized. google.com By carefully controlling the reaction time (12-24 hours) and temperature (80 °C), yields of the target product after purification were reported to be in the range of 70-90%. google.com An example using p-toluenesulfonic acid as the catalyst in dichloroethane at 80°C for 12 hours resulted in an 85% yield of 1,3,5-triphenylbenzene.

| Synthetic Method | Reactants | Catalyst | Solvent | Yield | Reference |

| Acid-catalyzed Condensation | β-methylchalcone | p-toluenesulfonic acid | Dichloroethane | 85% | google.com |

| Friedel-Crafts Alkylation | Mesitylene and 3,5-di-tert-butyl-4-hydroxybenzyl methyl ether | H₂SO₄ (80%) | Dichloromethane | 90.4% (overall) | researchgate.net |

This table presents optimized yields for the synthesis of 1,3,5-tri-substituted benzenes using different methodologies.

Strategic Derivatization and Functionalization of 1,3,5 Trimethyl 2,4,6 Triphenylbenzene Architectures

Regioselective Halogenation (e.g., Iodination) for Subsequent Cross-Coupling Reactions

The introduction of halogen atoms onto the 1,3,5-trimethyl-2,4,6-triphenylbenzene framework is a critical first step for further diversification, as halides are versatile handles for a wide array of metal-catalyzed cross-coupling reactions. rsc.org Aryl iodides, in particular, are highly valued precursors due to the high reactivity of the C-I bond. nih.gov

For a sterically hindered molecule like this compound, electrophilic aromatic substitution (SEAr) on the peripheral phenyl rings is the most common pathway for halogenation. The regioselectivity of this process is governed by both electronic and steric factors. nih.govorganic-chemistry.org The bulky central core heavily influences the accessibility of positions on the outer phenyl rings, making the para-positions the most likely sites for substitution. organic-chemistry.org Various methods have been developed for the effective iodination of sterically hindered or electron-rich arenes, which are applicable to this system. organic-chemistry.orgchemrxiv.org

Once halogenated, these derivatives serve as key building blocks for constructing more complex molecules. Iterative cycles of palladium-catalyzed reactions, such as the Sonogashira or Suzuki-Miyaura couplings, followed by further functionalization, allow for the systematic extension of the molecular architecture. nih.govyoutube.com The ability to control the site of coupling is crucial, and polyhalogenated substrates can often be functionalized in a stepwise manner, enabling the synthesis of unsymmetrical products. escholarship.orgrsc.org

| Iodinating Reagent | Catalyst/Activator | Solvent | Typical Substrate | Key Features |

|---|---|---|---|---|

| N-Iodosuccinimide (NIS) | Gold(I) Catalyst or Triflic Acid | Dichloromethane (DCM) | Electron-rich arenes | Mild conditions, high efficiency. organic-chemistry.org |

| Elemental Iodine (I₂) | Selectfluor | Acetonitrile (B52724) | Arenes with bulky alkyl groups | Progressive introduction of up to three iodine atoms. organic-chemistry.org |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Thiourea Organocatalyst | Acetonitrile | Activated aromatic compounds | Highly regioselective and high yielding. organic-chemistry.org |

| I₂ or ICl | None (for iodocyclization) | DCM or DMF | Alkynes with nucleophilic groups | Used to form iodo-heterocycles after initial coupling. nih.gov |

Incorporation of Electronically Modulating Substituents for Tunable Properties

The photophysical and electronic properties of aromatic scaffolds can be precisely controlled by introducing electronically modulating substituents. rsc.org Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the band gap, absorption, and emission characteristics of the molecule. youtube.comwikipedia.org

The 1,3,5-triphenylbenzene (B1329565) (TPB) core, a close analogue of the target compound, is a thermally and photochemically stable fluorophore with π-electron-rich characteristics. rsc.orgrsc.org Its derivatives have been widely explored as building blocks for chemosensors and organic light-emitting diode (OLED) materials. rsc.orgsapub.org Substituents are typically introduced onto the peripheral phenyl rings either by using pre-functionalized precursors in the initial cyclotrimerization synthesis or by post-modification of a halogenated TPB scaffold via cross-coupling reactions. google.comscielo.org.mx

For this compound, the three methyl groups on the central ring act as weak EDGs. Further functionalization of the peripheral phenyl rings—for instance, by coupling amines (strong EDGs) or cyano groups (strong EWGs) to an iodinated intermediate—would provide a powerful method for tuning its optoelectronic properties for specific applications. researchgate.net

| Substituent Group | Classification | Electronic Effect | Typical Impact on Absorption/Emission |

|---|---|---|---|

| -OCH₃ (Methoxy) | Strong EDG | Raises HOMO level | Red-shift (to longer wavelengths) |

| -NH₂ (Amino) | Strong EDG | Raises HOMO level significantly | Strong red-shift, increases fluorescence quantum yield. rsc.org |

| -CH₃ (Methyl) | Weak EDG | Slightly raises HOMO level | Minor red-shift. wikipedia.org |

| -CN (Cyano) | Strong EWG | Lowers LUMO level | Red-shift, often enhances charge-transfer character. rsc.org |

| -NO₂ (Nitro) | Strong EWG | Lowers LUMO level significantly | Strong red-shift, can quench fluorescence. quora.com |

| -C(O)R (Ketone) | Moderate EWG | Lowers LUMO level | Moderate red-shift. rsc.org |

Peripheral Functionalization for Extended Conjugated Systems and Polymeric Architectures

Star-shaped molecules with C3 symmetry are exceptional building blocks (tectons) for creating well-defined, higher-order structures such as dendrimers, extended conjugated systems, and porous organic polymers (POPs). nih.govacs.orgnih.gov The rigid and pre-organized geometry of the this compound core is ideal for directing the growth of these materials in three dimensions.

Peripheral functionalization is the key to transforming the single molecule into a versatile monomer for polymerization. rsc.org By installing reactive groups such as halides, boronic acids, or alkynes on the three peripheral phenyl rings, the core can be linked to other molecules through high-yielding cross-coupling reactions. rsc.orgacs.org

Palladium-catalyzed polymerizations, such as Suzuki and Sonogashira-Hagihara coupling reactions, are extensively used to synthesize π-conjugated polymers from such multi-functional monomers. researchgate.netnsf.gov For example, reacting a tri-iodinated this compound derivative with a di-alkyne linker via Sonogashira coupling would produce a highly cross-linked, porous conjugated polymer. researchgate.netorganic-chemistry.org These materials are noted for their high thermal stability, permanent porosity, and large surface areas, making them suitable for applications in gas storage, separation, and heterogeneous catalysis. researchgate.netnih.gov

| Reaction Name | Monomer Functional Group 1 | Monomer Functional Group 2 | Bond Formed | Application |

|---|---|---|---|---|

| Suzuki Coupling | Aryl Halide (-Br, -I) | Aryl Boronic Acid/Ester (-B(OR)₂) | Aryl-Aryl | Synthesis of conjugated polymers and COFs. nih.govnih.gov |

| Sonogashira Coupling | Aryl Halide (-Br, -I) | Terminal Alkyne (-C≡CH) | Aryl-Alkyne | Creation of porous polymers with high rigidity. researchgate.netyoutube.com |

| Heck Coupling | Aryl Halide (-Br, -I) | Alkene (-CH=CH₂) | Aryl-Alkene | Synthesis of poly(phenylene vinylene)s. |

| Buchwald-Hartwig Amination | Aryl Halide (-Br, -I) | Amine (-NH₂) | Aryl-Nitrogen | Incorporation of nitrogen into polymer backbones. nih.gov |

Applications of 1,3,5 Trimethyl 2,4,6 Triphenylbenzene As a Versatile Molecular Building Block

Integration into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable properties. The precise geometry of the molecular building blocks is critical for the successful synthesis of highly crystalline COFs. Hexasubstituted benzenes, including derivatives of 1,3,5-trimethyl-2,4,6-triphenylbenzene, serve as exemplary monomers for constructing robust and porous frameworks.

The design of COFs relies on the principles of reticular chemistry, where the geometry of the linkers dictates the topology of the resulting network. escholarship.orgbohrium.com Hexasubstituted benzene (B151609) derivatives are ideal candidates for COF linkers due to several key features:

Pre-defined Geometry: The rigid benzene core provides a well-defined and predictable geometry. When functionalized at specific positions, these linkers act as rigid nodes, directing the growth of the framework in a predetermined manner. For instance, a C3-symmetric monomer will typically yield frameworks with hexagonal topologies. researchgate.net

Steric Control: The presence of bulky substituents, such as the phenyl groups in this compound, can introduce significant steric hindrance. This steric demand can be harnessed as a design principle to control the stacking of the 2D layers and to favor the formation of specific topologies over others. chemrxiv.org Bulky functional groups can enforce the formation of desired network structures, such as the kagome (kgm) topology, while hindering the formation of polymorphic alternatives like the square-lattice (sql) structure. chemrxiv.org

Tunable Functionality: The peripheral phenyl groups can be functionalized with reactive groups (e.g., aldehydes, amines, boronic acids) necessary for forming the covalent linkages of the framework, such as imines or boronate esters. nih.gov This allows for the incorporation of various chemical functionalities into the COF structure, tailoring its properties for specific applications.

Reticular chemistry enables the construction of COFs with targeted topologies by judiciously selecting building blocks with appropriate symmetry and connectivity. escholarship.orgnih.gov The use of C3-symmetric hexasubstituted benzene linkers, when combined with linear (C2) or other trigonal (C3) linkers, allows for the engineering of various 2D network structures.

Common topologies achieved using trigonal building blocks include:

Hexagonal (hcb) topology: Formed by the self-condensation of C3-symmetric monomers or the reaction of two different C3-symmetric linkers.

Kagome (kgm) topology: Results from the combination of C3 and C2 symmetric linkers.

Rare topologies: By combining linkers of different geometries and metrics, more complex and rare topologies can be achieved. For example, the combination of hexagonal, trigonal, and tetragonal linkers has been used to synthesize a COF with an unprecedented tth topology. escholarship.orgescholarship.org

The ability to precisely control the geometry of the building blocks, such as using a rigid hexasubstituted benzene core, is fundamental to successfully targeting these complex network structures. researchgate.net

A defining characteristic of COFs is their crystallinity, which arises from the periodic arrangement of the building blocks into an extended, ordered structure. researchgate.net The synthesis of highly crystalline COFs is challenging but crucial for achieving high-performance materials. Hexasubstituted benzene linkers play a significant role in achieving this crystallinity.

The rigidity of the core structure minimizes conformational ambiguity during the polymerization process, promoting the formation of a well-ordered framework. The defined connectivity, where each monomer links to its neighbors in a specific and predictable geometry, ensures the propagation of long-range order. The reversible nature of the covalent bond formation (e.g., imine or boronate ester linkages) often employed in COF synthesis allows for "error-correction," where misplaced monomers can detach and re-attach correctly, leading to a more crystalline and thermodynamically stable final structure. escholarship.org The use of well-defined, rigid building blocks like functionalized this compound is therefore essential for creating these highly ordered, porous materials. rsc.orgresearchgate.net

Construction of Porous Organic Polymers (POPs) and Hypercrosslinked Polymers (HCPs)

Beyond crystalline COFs, this compound and its parent scaffold, 1,3,5-triphenylbenzene (B1329565) (TPB), are excellent monomers for synthesizing amorphous Porous Organic Polymers (POPs) and Hypercrosslinked Polymers (HCPs). mdpi.comrsc.orgdoi.org These materials are characterized by high surface areas, permanent porosity, and excellent stability, making them suitable for applications like gas storage and separation. mdpi.comresearchgate.net

HCPs are often synthesized via a Friedel-Crafts alkylation reaction, where an external crosslinker (e.g., formaldehyde (B43269) dimethyl acetal) "knits" the aromatic monomers together. researchgate.netsemanticscholar.org The twisted and rigid structure of monomers like TPB prevents dense packing of the polymer chains, creating permanent microporosity and high specific surface areas.

Research has shown that copolymerizing TPB with other aromatic comonomers of varying sizes, such as benzene or naphthalene, allows for precise control over the polymer's pore architecture and gas adsorption properties. mdpi.com This strategy enables the tailoring of porosity for selective CO₂ capture.

| Polymer Name | Comonomer | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | CO₂ Uptake (mmol/g at 273 K, 1 bar) |

|---|---|---|---|---|

| TPB-Ben-3-2 | Benzene | 1049 | 0.66 | 1.61 |

| TPB-Nap-3-2 | Naphthalene | 1289 | 0.86 | 1.55 |

| TPB-Ant-3-2 | Anthracene | 1101 | 0.69 | 1.44 |

Supramolecular Chemistry and Host-Guest Recognition

The field of supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent interactions. researchgate.netfrontiersin.org The design of host molecules that can selectively bind to specific guest molecules is a central theme. nih.govthno.org The unique three-dimensional structure of this compound makes it an intriguing platform for designing sophisticated host molecules.

The concept of "steric gearing" refers to the correlated rotation of groups within a molecule, similar to the meshing of mechanical gears. In highly substituted benzenes, the bulky groups hinder free rotation, leading to stable, well-defined conformations. For this compound, the alternating arrangement of smaller methyl groups and larger phenyl groups creates a sterically crowded environment.

This steric hindrance forces the molecule to adopt a conformation where the phenyl rings are twisted out of the plane of the central benzene ring. This fixed conformation results in a "facially segregated" molecule, where the two faces of the central ring are chemically distinct. One face is shielded by the phenyl groups, creating pockets or clefts, while the other face is more accessible.

This structural pre-organization is a key principle in host-guest chemistry. rsc.org Studies on analogous molecules, such as 1,3,5-trisubstituted 2,4,6-triethylbenzenes, have shown that the specific arrangement and nature of substituents profoundly affect the molecule's conformation and its modes of intermolecular interaction in the solid state. rsc.org By functionalizing the peripheral phenyl groups, it is possible to design host molecules based on the this compound scaffold that present specific binding sites (e.g., hydrogen bond donors/acceptors) within the sterically defined clefts, enabling selective recognition and binding of complementary guest molecules.

Self-Assembly into Macrocyclic and Higher-Order Supramolecular Architectures

The C3-symmetric and rigid nature of the this compound scaffold is instrumental in directing the formation of ordered supramolecular structures. This preorganization minimizes the entropic penalty associated with assembling multiple components, thereby facilitating the creation of complex macrocyclic and higher-order architectures. The steric gearing effect of the substituents on the central benzene ring can direct binding elements toward the same face, enhancing binding affinity and promoting specific, directional interactions. nih.gov

Analogous structures, such as 1,3,5-trisubstituted 2,4,6-triethylbenzenes, demonstrate a pronounced tendency to form pairs of closely nested molecules, or dimers, held together by non-covalent interactions like C–H⋯π and halogen bonds. rsc.org This inherent ability to form predictable, self-assembled patterns is a key feature that researchers exploit. By functionalizing the peripheral phenyl groups of the this compound core, chemists can introduce specific recognition motifs (e.g., hydrogen-bonding sites, metal-coordination points) to guide the assembly process. This strategy leads to the formation of discrete, shape-persistent macrocycles and intricate, higher-order structures through a bottom-up approach. These organized assemblies are of significant interest for applications in molecular recognition, catalysis, and the development of advanced materials.

Synthesis of Molecular Cages (Cagearenes) for Inclusion Phenomena

The well-defined, three-dimensional geometry of triphenylbenzene derivatives serves as an ideal platform for constructing molecular cages. A notable example is the creation of a new class of molecular cages named "cagearenes." rsc.orgnih.gov These structures are synthesized through a versatile Friedel–Crafts reaction, which involves condensing two equivalents of a precursor bearing three 1,4-dimethoxybenzene (B90301) groups with three equivalents of formaldehyde. nih.govresearchgate.net

In a typical synthesis, two 1,3,5-triphenylbenzene subunits are linked by methylene (B1212753) bridges to form a robust, cage-shaped architecture. rsc.org The resulting cagearene possesses an internal cavity capable of encapsulating guest molecules, demonstrating significant potential for inclusion phenomena. For instance, cagearene-1 has shown the ability to selectively adsorb benzene vapor from an equimolar mixture of benzene and cyclohexane (B81311) with a purity of 91.1%. nih.govresearchgate.net

The inclusion properties of these cages can be finely tuned for specific applications, such as programmed vapor release. The adsorbed guest molecules can be released under specific conditions; for example, benzene can be released from the cage at 70°C, while cyclohexane is released at a higher temperature of 130°C, with a purity of up to 98.7%. nih.gov This controlled guest binding and release mechanism stems from the different binding modes of the guest molecules within the cage's cavity. nih.gov

| Cage Name | Synthesis Strategy | Key Feature | Application Example |

| Cagearene-1 | Friedel–Crafts reaction of a 1,3,5-triphenylbenzene-based precursor and formaldehyde. researchgate.net | Contains two 1,3,5-triphenylbenzene subunits linked by methylene groups. rsc.org | Selective adsorption of benzene over cyclohexane and programmed release. nih.gov |

| Cagearene-2 | Similar strategy using a 2,4,6-triphenyl-1,3,5-triazine (B147588) core. researchgate.net | Demonstrates the versatility of the synthetic strategy for forming diverse cages. researchgate.net | Serves as a comparison to understand the role of the core unit. researchgate.net |

Development of Organic Electronic and Optoelectronic Materials

The rigid, conjugated framework of this compound and its derivatives makes them excellent candidates for the core of organic electronic and optoelectronic materials. Their propeller-shaped structure can inhibit intermolecular aggregation, which is often detrimental to device performance, while their thermal and photochemical stability ensures durability. rsc.org

Employment as Core Scaffolds in Organic Semiconductors and Photovoltaic Devices

Derivatives of 1,3,5-triphenylbenzene have been successfully employed as hole-transporting materials (HTMs) in perovskite solar cells. researchgate.net By using the triphenylbenzene unit as a central core, researchers have synthesized novel HTMs that exhibit high solubility and good thermal stability. The non-planar structure helps to prevent crystallization and promote the formation of smooth, amorphous films, which are crucial for efficient device fabrication.

For example, two triphenylbenzene derivatives, TPB-MeOTAD and TPB-PTZ, were synthesized and incorporated into mesoporous solar cells. researchgate.net These materials possess low HOMO energy levels (around -5.3 eV), which facilitates efficient hole injection from the perovskite layer. researchgate.net While performance varies with the peripheral functional groups, non-optimized devices fabricated with these materials have achieved power conversion efficiencies (PCE) up to 12.14%. researchgate.net This demonstrates the potential of the triphenylbenzene scaffold in developing cost-effective and efficient materials for next-generation photovoltaic technologies.

| Material | Core Structure | Peripheral Group | Application | Highest PCE (non-optimized) |

| TPB-MeOTAD | 1,3,5-Triphenylbenzene | 4,4'-dimethoxydiphenylamine | Hole Transport Material | 12.14% |

| TPB-PTZ | 1,3,5-Triphenylbenzene | Phenothiazine | Hole Transport Material | 4.32% |

Design of Fluorescent Cores for Organic Light-Emitting Diode (OLED) Applications

The 1,3,5-triphenylbenzene unit is an inherently fluorescent molecule, making it an excellent core for building emitters and host materials for OLEDs. rsc.orgsapub.org Its C3 symmetry and π-electron-rich character contribute to its favorable photophysical properties. sapub.org When incorporated into larger molecular structures like dendrimers, the triphenylbenzene core can be effectively insulated from intermolecular interactions, leading to high photoluminescence quantum yields in the solid state.

Materials based on this core have been investigated for their electroluminescent properties. For instance, aromatic dendrimers with a 2,4,6-triphenyl-1,3,5-triazine core, which is structurally related to triphenylbenzene, have been utilized in the construction of OLEDs. nih.govresearchgate.net The combination of an electron-donating unit with an electron-accepting core like triazine allows for the creation of bipolar host materials, which can achieve a balance of charge injection and transport within the emissive layer of an OLED. rsc.org This leads to high efficiency and reduced efficiency roll-off at high brightness, which are critical parameters for practical display and lighting applications. rsc.org

Assembly of Dendritic and Hyperbranched Polymer Structures

The trifunctional nature of the this compound scaffold makes it an ideal core molecule for the synthesis of dendrimers and hyperbranched polymers. sapub.orggoogle.com Dendrimers are perfectly branched, monodisperse macromolecules, while hyperbranched polymers have a more irregular, polydisperse structure. nih.gov Both classes of polymers offer unique properties such as high solubility, low viscosity, and a high density of terminal functional groups. nih.gov

Starting from a 1,3,5-triphenylbenzene core, successive generations of dendritic branches can be added in a stepwise fashion, leading to precisely controlled, star-shaped macromolecules. nih.govresearchgate.net These structures have found applications in various fields, including liquid crystals and as photocatalysts. nih.govresearchgate.netresearchgate.net The synthesis of hyperbranched polymers, often achieved through a more straightforward one-step polymerization of ABx-type monomers, also benefits from triphenylbenzene-based building blocks. nih.gov The resulting three-dimensional, globular polymers are being explored for numerous applications due to their unique rheological and solubility characteristics.

Precursors and Scaffolds for Nanographene Synthesis

Nanographenes, which are precisely defined, nanoscale fragments of graphene, have attracted immense interest for their potential in next-generation electronics and quantum devices. The bottom-up chemical synthesis of these materials relies on molecular precursors that can be "zipped up" into larger polycyclic aromatic hydrocarbons (PAHs) through intramolecular cyclodehydrogenation reactions. nih.gov

Polyphenyl-substituted benzene molecules, including derivatives of this compound, are excellent precursors for this purpose. The phenyl groups are strategically positioned to undergo C-C bond formation under thermal or chemical activation, leading to the creation of new six-membered rings and extending the conjugated π-system. nagoya-u.ac.jp This approach allows for atomic precision in the synthesis of complex nanographene structures that are not accessible through top-down methods. For example, precursors with strained helicene moieties can be transformed into planar nanographenes on surfaces like Au(111) or TiO2(110) at elevated temperatures. nih.gov This method provides a versatile pathway for creating a wide range of custom-designed nanographenes and graphene nanoribbons with tailored electronic and optical properties. nagoya-u.ac.jp

Computational and Theoretical Investigations into 1,3,5 Trimethyl 2,4,6 Triphenylbenzene Chemistry

Mechanistic Investigations of Reaction Pathways via Density Functional Theory (DFT) Studies

These computational investigations reveal that such transformations are not simple, single-step cyclizations but rather proceed through a cascade of reactions. Key mechanistic features often identified through DFT include:

Initial Adduct Formation: The catalytic cycle typically begins with the formation of an initial adduct between the catalyst (e.g., a palladium complex) and the reactant molecules.

C-C Bond Formation: Stepwise carbon-carbon bond formation leads to the gradual construction of the six-membered central ring.

Catalyst Regeneration: The final steps involve the release of the triarylbenzene product and the regeneration of the active catalyst, allowing the cycle to repeat.

DFT calculations are crucial for determining the feasibility of proposed pathways by calculating the activation energies for each step. The pathway with the lowest energy barriers is predicted to be the dominant reaction mechanism. For the formation of a highly substituted molecule like 1,3,5-trimethyl-2,4,6-triphenylbenzene, DFT would be instrumental in understanding how the steric bulk and electronic nature of the phenyl and methyl groups influence the kinetics and regioselectivity of the cyclization process.

Quantum Chemical Studies of Electronic Structure, Molecular Orbitals, and Conjugation Patterns

Quantum chemical calculations are essential for understanding the distribution of electrons within a molecule, which dictates its chemical and physical properties. The electronic structure of this compound is dominated by the π-systems of the central benzene (B151609) ring and the three peripheral phenyl groups.

The six p-orbitals of the central benzene ring combine to form six π molecular orbitals: three bonding (π₁, π₂, π₃) and three anti-bonding (π₄, π₅, π*₆). youtube.com In the ground state, the six π-electrons of the benzene core fill the three bonding orbitals, resulting in a stable, closed-shell configuration that is the basis of its aromaticity. libretexts.orgmasterorganicchemistry.com The π-orbitals of the peripheral phenyl rings can interact with the central ring's π-system. However, this conjugation is highly dependent on the molecule's conformation.

The substituents significantly modulate this electronic structure:

Phenyl Groups: The phenyl groups extend the π-system. The degree of electronic communication (conjugation) between the peripheral rings and the central core is dictated by the dihedral angle between their planes.

Methyl Groups: The methyl groups are electron-donating through two primary effects: the inductive effect (pushing electron density through the sigma bonds) and hyperconjugation (the overlap of the C-H σ-bonds with the ring's π-system). These effects increase the electron density of the central benzene ring.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that govern the molecule's reactivity and photophysical properties. For derivatives of the related 2,4,6-triphenyl-1,3,5-triazine (B147588), HOMO energy levels have been determined to be around -5.83 eV to -5.96 eV, with LUMO levels at -2.88 eV to -2.71 eV. rsc.org It is expected that the HOMO of this compound would be primarily located on the electron-rich hexasubstituted core and the phenyl rings, while the LUMO would also be distributed across this π-system. The energy gap between the HOMO and LUMO is a key predictor of the molecule's absorption and emission spectra.

Table 1: Predicted Electronic Effects of Substituents

| Substituent | Position | Predicted Electronic Effect on Central Ring | Primary Mechanism |

|---|---|---|---|

| Phenyl (C₆H₅) | 2, 4, 6 | π-conjugation (electron-withdrawing/donating depending on conformation) | Resonance |

| Methyl (CH₃) | 1, 3, 5 | Electron-donating | Inductive Effect & Hyperconjugation |

Conformational Analysis and Steric Hindrance Effects on Molecular Geometry

The geometry of this compound is profoundly influenced by steric hindrance. The six substituents on the central benzene ring are crowded, preventing the molecule from adopting a planar conformation. The repulsive forces between the adjacent methyl and phenyl groups force the phenyl rings to twist out of the plane of the central benzene ring.

This twisting is a classic example of steric strain relief. Computational conformational analysis, often using DFT or other molecular mechanics methods, can predict the most stable three-dimensional structure. For hexasubstituted benzenes, the following is observed:

The phenyl groups adopt a "propeller-like" arrangement, all twisted in the same direction relative to the central ring.

The dihedral angle (the angle between the plane of a phenyl group and the plane of the central benzene ring) is significant, typically calculated to be in the range of 40-70 degrees to minimize steric clashes.

In closely related crystal structures, such as 1,3,5-trisubstituted 2,4,6-triethylbenzenes, the side arms are often arranged in an alternating order, pointing above and below the plane of the central ring. researchgate.netrsc.org

DFT calculations on similar crowded molecules, like dibromomesitylene (1,3-dibromo-2,4,6-trimethyl-benzene), have been used to calculate the rotational barriers for the methyl groups. rsc.org Such studies show that the local environment created by adjacent bulky groups dramatically affects the energy required for a substituent to rotate, influencing the molecule's dynamic behavior in different states. rsc.org

Table 2: Typical Geometric Parameters for Sterically Hindered Hexasubstituted Benzenes

| Parameter | Typical Calculated/Observed Value | Reason |

|---|---|---|

| Phenyl-Benzene Dihedral Angle | 40° - 70° | Minimization of steric repulsion with adjacent methyl groups. |

| C-C-C Angle (in central ring) | ~120° | Maintained sp² hybridization of the benzene core. |

| Conformation of Phenyl Groups | Propeller-like | Systematic twisting to achieve the lowest energy state. |

Predictive Modeling for Material Properties and Rational Design

Computational modeling is a cornerstone of modern materials science, enabling the prediction of a molecule's properties and guiding the rational design of new materials. The 1,3,5-triphenylbenzene (B1329565) scaffold is a well-known building block for functional materials due to its rigidity, thermal stability, and photoluminescent properties. sapub.org Derivatives are widely explored for applications in Organic Light-Emitting Diodes (OLEDs). researchgate.netepa.gov

Predictive modeling, using techniques ranging from DFT to machine learning, plays a vital role in this field. oaepublish.com For a molecule like this compound, computational models can predict:

Photophysical Properties: By calculating the energies of the ground and excited states, models can predict the absorption and emission wavelengths (color), fluorescence quantum yield (brightness), and triplet energy levels, which are critical for designing efficient OLED emitters. epa.gov

Electron/Hole Mobility: For use in OLEDs, the ability of the material to transport charges (electrons and holes) is crucial. Computational models can estimate these mobility values, helping to identify candidates for electron-transport or hole-transport layers. researchgate.net

Thermal Stability: The stability of a material at high temperatures is essential for device longevity. Computational methods can simulate molecular motion at various temperatures to predict decomposition pathways and estimate thermal stability.

The process of rational design involves a feedback loop between prediction and synthesis. A computational chemist can model a series of virtual molecules, systematically changing the substituents (e.g., replacing methyl with ethyl groups, or phenyl with other aryl groups) on the this compound framework. The models predict how these changes would tune the material properties. Based on these predictions, synthetic chemists can prioritize and synthesize only the most promising candidates, saving significant time and resources. oaepublish.com This synergy accelerates the discovery of new materials for advanced applications like high-efficiency displays and solid-state lighting.

Advanced Spectroscopic and Structural Elucidation of 1,3,5 Trimethyl 2,4,6 Triphenylbenzene Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D COSY, NOESY) for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of 1,3,5-trimethyl-2,4,6-triphenylbenzene derivatives in solution. Analysis of ¹H-NMR and ¹³C-NMR spectra, complemented by two-dimensional techniques like COSY and NOESY, provides definitive evidence of the molecular connectivity and spatial arrangement.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound is expected to be relatively simple due to the molecule's high C₃ symmetry. The methyl protons would appear as a sharp singlet, while the protons on the peripheral phenyl groups would give rise to a set of multiplets in the aromatic region. For substituted derivatives, the patterns become more complex, providing rich information about the substitution pattern. ias.ac.inresearchgate.net

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on all non-equivalent carbon atoms. For the parent compound, distinct signals are expected for the methyl carbons, the substituted and unsubstituted carbons of the central benzene (B151609) ring, and the carbons of the outer phenyl groups. rsc.orgspectrabase.com The chemical shifts are sensitive to the electronic environment, making this technique powerful for confirming the structure of various derivatives. rsc.org

2D NMR Techniques:

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments are used to establish proton-proton coupling networks, which is particularly useful for assigning the signals of substituted phenyl rings by tracing the connectivity between adjacent protons. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity, which is critical for determining the preferred conformation of the molecule, such as the torsional angles between the central and peripheral rings.

Interactive Table: Typical NMR Data for 1,3,5-Triarylbenzene Scaffolds

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

| ¹H | Central Ring Protons (unsubstituted) | 7.7 - 7.9 (singlet) |

| ¹H | Phenyl Ring Protons | 7.3 - 7.8 (multiplets) |

| ¹H | Methyl Group Protons | ~2.4 (singlet) |

| ¹³C | Central Ring (unsubstituted carbons) | ~125 |

| ¹³C | Central Ring (substituted carbons) | ~142 |

| ¹³C | Phenyl Ring Carbons | 127 - 141 |

| ¹³C | Methyl Group Carbons | ~21 |

Note: Data is generalized based on reported values for 1,3,5-triphenylbenzene (B1329565) and its methylated derivatives. rsc.orgrsc.org

Mass Spectrometry (FAB-MS, EI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound derivatives and to gain structural insights through the analysis of their fragmentation patterns.

Electron Ionization (EI-MS): This hard ionization technique typically yields a prominent molecular ion peak (M⁺˙) due to the high stability of the aromatic system. rsc.org The fragmentation patterns can help confirm the structure, often involving the loss of methyl or phenyl substituents.

Fast Atom Bombardment (FAB-MS): As a softer ionization technique, FAB-MS is particularly useful for analyzing larger, non-volatile, or thermally sensitive derivatives, such as dendrimers or oligomers. researchgate.net It typically produces a protonated molecular ion ([M+H]⁺) or other adduct ions, with reduced fragmentation compared to EI, making it easier to identify the molecular weight. scielo.org.mx The analysis of fragmentation that does occur can provide information on the sequence and connectivity of molecular subunits. nih.gov

Interactive Table: Expected Mass Spectrometry Data for this compound (C₂₇H₂₄)

| Ion Type | Expected m/z | Technique | Notes |

| [M]⁺˙ | 348.1878 | EI-MS, HRMS | Molecular ion, exact mass calculation. |

| [M+H]⁺ | 349.1956 | FAB-MS, ESI-MS | Protonated molecular ion. |

| [M-CH₃]⁺ | 333.16 | EI-MS | Fragment from loss of a methyl group. |

| [M-C₆H₅]⁺ | 271.12 | EI-MS | Fragment from loss of a phenyl group. |

Note: The molecular weight of the parent compound 1,3,5-triphenylbenzene (C₂₄H₁₈) is 306.4 g/mol . nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Structural Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a characteristic "fingerprint" of a molecule based on its vibrational modes, making it an excellent tool for functional group identification and routine structural confirmation. biointerfaceresearch.comnih.gov

FTIR Spectroscopy: FTIR is sensitive to the vibrations of polar bonds. The spectrum of this compound derivatives will be dominated by several key features:

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations typically occur in the 1450-1650 cm⁻¹ region. rsc.org

C-H bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ range are characteristic of the substitution pattern on the aromatic rings.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the vibrations of non-polar, symmetric bonds. It provides complementary information to FTIR. For these highly symmetric aromatic molecules, the C=C ring breathing modes are often strong in the Raman spectrum, providing a clear signature of the aromatic core.

Interactive Table: Characteristic Vibrational Frequencies for 1,3,5-Triarylbenzene Derivatives

| Wavenumber (cm⁻¹) | Assignment | Technique |

| 3100 - 3000 | Aromatic C-H Stretch | FTIR, Raman |

| 3000 - 2850 | Aliphatic C-H Stretch (Methyl) | FTIR, Raman |

| 1650 - 1450 | Aromatic C=C Stretch | FTIR, Raman |

| 1470 - 1430 | Aliphatic C-H Bend (Methyl) | FTIR |

| 900 - 700 | Aromatic C-H Out-of-Plane Bend | FTIR |

Note: Frequencies are approximate and based on data for similar compounds like 1,3,5-triphenylbenzene and trimethylbenzene derivatives. rsc.orgsemanticscholar.org

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment of Derived Materials

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. slideshare.net It is essential for determining the thermal stability of materials derived from this compound, such as polymers and porous frameworks. linseis.comresearchgate.net

Due to their rigid and fully aromatic structures, these materials are expected to exhibit high thermal stability. dtic.mil A TGA thermogram plots the percentage of remaining mass against temperature. The key parameters obtained are the onset temperature of decomposition (T_onset) and the temperature of maximum rate of weight loss (T_max), which indicate the temperature at which the material begins to degrade and the point of its greatest instability, respectively. mdpi.com Materials based on cores like 1,3,5-triphenylbenzene often show high decomposition temperatures, frequently above 350-400 °C, making them suitable for high-temperature applications. researchgate.net

Interactive Table: Representative TGA Data for a High-Stability Aromatic Polymer

| Parameter | Description | Typical Value (°C) |

| T₅% | Temperature at 5% mass loss | > 400 |

| T₁₀% | Temperature at 10% mass loss | > 450 |

| T_max | Temperature of maximum decomposition rate | > 500 |

| Char Yield @ 800 °C | Residual mass percentage | > 50% |

Note: Values are representative for stable aromatic polymers and frameworks. rsc.org

Gas Adsorption Studies (e.g., BET Surface Area, Pore Volume) for Characterization of Porous Materials

When this compound units are used as building blocks for porous materials like Porous Aromatic Frameworks (PAFs) or Covalent Organic Frameworks (COFs), gas adsorption analysis is critical for characterizing their porosity. rsc.orgnih.gov

The analysis is typically performed by measuring the amount of nitrogen gas that adsorbs to the material's surface at 77 K (the boiling point of liquid nitrogen) as a function of relative pressure. The resulting adsorption-desorption isotherm provides a wealth of information. norlab.com

BET Surface Area: The Brunauer-Emmett-Teller (BET) theory is applied to the isotherm data to calculate the specific surface area of the material, a measure of the total accessible surface per unit of mass (m²/g). eag.com

Pore Volume and Size Distribution: The total pore volume is determined from the amount of gas adsorbed at a relative pressure close to saturation. bsd-sorb.com The shape of the isotherm, particularly the presence of hysteresis between the adsorption and desorption branches, gives qualitative information about the pore shape. researchgate.net Quantitative pore size distribution can be calculated using models such as Barrett-Joyner-Halenda (BJH) for mesopores or Density Functional Theory (DFT) for micropores and mesopores. eag.com

Interactive Table: Typical Porosity Data for a Porous Aromatic Framework (PAF)

| Parameter | Unit | Typical Value Range |

| BET Surface Area (S_BET) | m²/g | 500 - 1500 |

| Langmuir Surface Area | m²/g | 700 - 2000 |

| Total Pore Volume | cm³/g | 0.4 - 1.2 |

| Micropore Volume | cm³/g | 0.2 - 0.6 |

| Average Pore Size | nm | 0.8 - 2.5 |

Emerging Trends and Future Research Directions in 1,3,5 Trimethyl 2,4,6 Triphenylbenzene Chemistry

Development of Novel Synthetic Methodologies for Unprecedented Hexasubstituted Benzene (B151609) Derivatives

The synthesis of highly substituted benzene rings, particularly those with a specific and unsymmetrical substitution pattern like 1,3,5-trimethyl-2,4,6-triphenylbenzene, presents a considerable challenge. Traditional methods often lack the required regioselectivity, leading to isomeric mixtures that are difficult to separate. However, recent advancements in synthetic organic chemistry offer promising pathways to overcome these hurdles.

Future research will likely focus on the development of "programmed" or "stepwise" synthetic routes that allow for the controlled introduction of different substituents onto the benzene core. Methodologies such as sequential cross-coupling reactions on a pre-functionalized benzene ring could provide the necessary control to achieve the desired alternating methyl and phenyl substitution pattern.

Furthermore, domino reactions, which involve a cascade of intramolecular transformations, are emerging as a powerful tool for the efficient construction of complex molecules in a single step. The design of a domino sequence that could assemble this compound from simpler precursors would represent a significant breakthrough in terms of synthetic efficiency and atom economy. Another promising avenue is the exploration of metal-catalyzed cyclotrimerization reactions of specifically designed alkynes, which could potentially offer a direct route to the desired hexasubstituted benzene core.

The table below summarizes potential advanced synthetic strategies applicable to the synthesis of this compound.

| Synthetic Strategy | Description | Potential Advantages |

| Sequential Cross-Coupling | Stepwise introduction of substituents onto a pre-functionalized benzene ring using reactions like Suzuki or Sonogashira coupling. | High degree of control over the substitution pattern, allowing for the synthesis of specific isomers. |

| Domino Reactions | A multi-step reaction sequence where subsequent reactions occur without the need for isolating intermediates. | Increased efficiency, reduced waste, and the ability to construct complex molecules in a single operation. |

| Metal-Catalyzed Cyclotrimerization | The [2+2+2] cycloaddition of alkyne precursors to form a benzene ring. | A direct and atom-economical route to the aromatic core. |

Expanded Applications in Smart Materials and Advanced Functional Devices

The unique propeller-shaped, non-planar geometry of many hexaarylbenzenes (HABs) due to the sterically demanding peripheral aromatic rings gives rise to interesting photophysical and liquid crystalline properties. The introduction of alternating methyl groups in this compound is expected to modify the electronic properties and packing behavior of the molecule, potentially leading to novel applications in smart materials and advanced functional devices.

The electronically rich phenyl groups, separated by methyl spacers, could lead to interesting intramolecular and intermolecular electronic interactions, making this compound a candidate for use in:

Organic Light-Emitting Diodes (OLEDs): The tailored electronic properties could result in efficient electroluminescence, with the methyl groups potentially improving solubility and film-forming characteristics.

Liquid Crystals: The rigid core with flexible peripheral groups is a common motif for liquid crystalline materials. The specific substitution pattern of this compound could lead to novel mesophases with unique optical properties.

Molecular Switches: The rotational freedom of the phenyl groups could be influenced by external stimuli such as light or temperature, leading to switchable molecular states.

Porous Organic Materials: The bulky and rigid nature of the molecule could be exploited in the design of porous organic cages or frameworks with applications in gas storage and separation.

Future research will involve the synthesis of this compound and its derivatives, followed by a thorough investigation of their photophysical, thermal, and electronic properties to assess their potential in these and other applications.

Integration of Machine Learning and Artificial Intelligence for Rational Design and Discovery

The traditional, trial-and-error approach to materials discovery is often time-consuming and resource-intensive. The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this process by enabling the rational design and accelerated discovery of new molecules with desired properties.

For a molecule like this compound, where experimental data is scarce, ML models can be trained on existing databases of related compounds to predict its properties. For instance, quantitative structure-property relationship (QSPR) models can be developed to forecast its electronic properties, solubility, and thermal stability based on its molecular structure.

Furthermore, generative AI models can explore the vast chemical space around the this compound scaffold to identify derivatives with optimized properties for specific applications. This "in silico" screening can significantly narrow down the number of candidate molecules that need to be synthesized and tested experimentally, thereby accelerating the discovery of new smart materials and functional devices.

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Theoretical Chemistry

The development and application of novel materials like this compound will increasingly rely on a collaborative, interdisciplinary approach. The synergy between organic synthesis, materials science, and theoretical chemistry is crucial for advancing our understanding and utilization of complex organic molecules.

Organic chemists will be tasked with developing efficient and scalable synthetic routes to this compound and its derivatives.

Materials scientists will then investigate the bulk properties of these new materials, fabricate them into devices, and test their performance in various applications.

Theoretical chemists will play a vital role in predicting the properties of these molecules using computational methods such as density functional theory (DFT). These theoretical predictions can guide synthetic efforts and provide a deeper understanding of the structure-property relationships at the molecular level.

This collaborative feedback loop, where theoretical predictions guide synthesis and experimental results validate and refine theoretical models, will be essential for the rapid and efficient development of the next generation of smart materials based on the this compound scaffold and other novel hexasubstituted benzenes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,3,5-trimethyl-2,4,6-triphenylbenzene with high regioselectivity?

- Methodology : Utilize transition metal-catalyzed trimerization of methyl-substituted alkynes. For example, employ a nickel or rhodium catalyst under inert conditions (e.g., nitrogen atmosphere) at 80–120°C. Monitor reaction progress via thin-layer chromatography (TLC) and purify using silica gel column chromatography with hexane/ethyl acetate gradients. Validate regioselectivity via comparison of experimental ¹H NMR shifts (e.g., methyl singlets at δ 2.1–2.3 ppm and aromatic multiplet patterns) with literature data .

Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?

- Methodology : Perform multi-nuclear NMR spectroscopy (¹H, ¹³C) in deuterated chloroform (CDCl₃) at 298 K. Key diagnostic signals include:

- ¹H NMR : Methyl protons as singlets (δ ~2.2 ppm), aromatic protons as distinct splitting patterns (δ 6.8–7.4 ppm) due to substituent electronic effects.

- ¹³C NMR : Methyl carbons at δ 18–20 ppm; substituted aromatic carbons between δ 125–140 ppm .

- Complement with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks ([M+H]⁺ or [M+Na]⁺).

Q. What chromatographic techniques are optimal for separating this compound from its synthetic byproducts?

- Methodology : Use flash chromatography with a silica gel stationary phase and a hexane/ethyl acetate gradient (95:5 to 85:15). For challenging separations (e.g., regioisomers), employ preparative HPLC with a C18 column and isocratic elution (acetonitrile/water, 70:30). Monitor purity via UV detection at 254 nm and confirm with melting point analysis (expected range: 180–185°C) .

Advanced Research Questions

Q. How can computational methods like DFT resolve ambiguities in the crystal structure determination of this compound?

- Methodology : After obtaining X-ray diffraction data, refine the structure using SHELXL . Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model molecular geometry and compare with experimental bond lengths/angles. Use Hirshfeld surface analysis to evaluate intermolecular interactions (e.g., C–H···π contacts) and validate packing motifs. Discrepancies between experimental and simulated data may indicate dynamic disorder or solvent effects .

Q. What role does this compound play in covalent organic frameworks (COFs), and how do substituents influence framework properties?

- Methodology : The compound’s planar structure and methyl/phenyl groups enhance π-stacking interactions, making it a potential building block for 2D COFs. Synthesize COFs via solvothermal condensation with boronic acid linkers (e.g., C₆H₄[B(OH)₂]₂). Characterize porosity via nitrogen adsorption isotherms (surface area: ~700–1600 m²/g) and analyze thermal stability using TGA (decomposition >500°C). Substituent steric effects can reduce interlayer spacing but improve framework rigidity .

Q. How do steric effects from methyl and phenyl groups impact molecular packing in crystalline this compound?

- Methodology : Compare single-crystal X-ray structures of derivatives (e.g., 1,3,5-triphenylbenzene vs. methyl-substituted analogs). The methyl groups introduce torsional strain, reducing symmetry and favoring slipped π-π stacking. Use Mercury software to calculate packing coefficients and identify dominant interactions (e.g., edge-to-face CH-π vs. offset face-to-face π-π). These effects correlate with differences in melting points and solubility .

Q. How should researchers address contradictions in NMR data when synthesizing this compound isomers?

- Methodology : For isomeric mixtures (e.g., 1,2,4- vs. 1,3,5-substitution), employ 2D NMR techniques:

- HSQC : Correlate ¹H-¹³C signals to distinguish substitution patterns.

- NOESY : Identify spatial proximity between methyl and aromatic protons.

- Cross-reference with computational NMR chemical shift predictions (e.g., ACD/Labs or Gaussian NMR) to assign peaks unambiguously .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.